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Introduction
CC-122, also known as Avadomide, is a novel pleiotropic pathway modifier that belongs to the

class of cereblon E3 ligase modulators (CELMoDs).[1][2] It exhibits potent anti-cancer

properties by inducing the degradation of the lymphoid transcription factors Aiolos (IKZF3) and

Ikaros (IKZF1).[3][4] This degradation leads to the derepression of interferon-stimulated genes,

ultimately triggering apoptosis in malignant cells, particularly in hematological malignancies like

Diffuse Large B-cell Lymphoma (DLBCL).[3][5] This document provides detailed protocols and

application notes for measuring CC-122-induced apoptosis in cancer cell lines.

Mechanism of Action: CC-122-Induced Apoptosis
CC-122 exerts its pro-apoptotic effects by hijacking the Cullin-4 RING E3 ubiquitin ligase

complex. By binding to the substrate receptor cereblon (CRBN), CC-122 recruits Aiolos and

Ikaros for ubiquitination and subsequent proteasomal degradation.[3][4] The degradation of

these transcription factors, which act as repressors of interferon (IFN) response genes, leads to

the upregulation of IFN-stimulated genes (ISGs).[3][5] This mimicry of an interferon response

ultimately culminates in the induction of apoptosis.[5]
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Caption: CC-122 signaling pathway leading to apoptosis.

Data Presentation: Quantitative Analysis of CC-122-
Induced Apoptosis
The following tables summarize the dose-dependent effects of CC-122 on apoptosis in various

DLBCL cell lines after a 7-day treatment period. Apoptosis was quantified using Annexin V and

a viability dye (To-Pro-3) followed by flow cytometry.[1]

Table 1: CC-122-Induced Apoptosis in Activated B-cell (ABC) DLBCL Cell Lines[1]

Cell Line CC-122 Concentration (µM)
Fold Increase in Apoptosis
(vs. DMSO)

TMD8 0.1 ~4.5

1 ~5.5

10 ~6.0

OCI-LY10 0.1 ~5.0

1 ~6.0

10 ~6.5

Table 2: CC-122-Induced Apoptosis in Germinal Center B-cell (GCB) DLBCL Cell Lines[1]
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Cell Line CC-122 Concentration (µM)
Fold Increase in Apoptosis
(vs. DMSO)

WSU-DLCL2 0.1 ~4.0

1 ~5.0

10 ~5.5

Karpas 422 0.1 ~4.0

1 ~4.5

10 ~5.0

Experimental Protocols
This section provides a detailed protocol for assessing CC-122-induced apoptosis in a

suspension cell line (e.g., DLBCL cell lines) using Annexin V and Propidium Iodide (PI) staining

followed by flow cytometry.

Principle
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to

the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-

binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC,

Alexa Fluor 488) to label early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent

intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain

the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[6][8] This dual-

staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and

necrotic cell populations.[8]

Materials
CC-122 (Avadomide)

DLBCL cell line (e.g., TMD8, OCI-LY10, WSU-DLCL2, Karpas 422)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-

Streptomycin)
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Dimethyl sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS)

Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing

Annexin V, Propidium Iodide, and Binding Buffer)

Flow cytometer

Microcentrifuge tubes

Cell culture plates (e.g., 6-well or 12-well)

Experimental Workflow
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Experimental Workflow

1. Cell Seeding

2. CC-122 Treatment
(e.g., 0.1, 1, 10 µM and DMSO control)

3. Incubation
(e.g., 24, 48, 72 hours)

4. Cell Harvesting

5. Washing with PBS

6. Resuspension in
1X Binding Buffer

7. Staining with Annexin V-FITC & PI

8. Incubation in the Dark

9. Flow Cytometry Analysis

Click to download full resolution via product page

Caption: Workflow for measuring CC-122-induced apoptosis.
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Detailed Protocol
Cell Seeding:

Seed the suspension cells in a multi-well plate at a density of 0.5 x 10^6 to 1 x 10^6

cells/mL in complete culture medium. The final volume per well will depend on the plate

format (e.g., 2 mL for a 6-well plate).

CC-122 Treatment:

Prepare stock solutions of CC-122 in DMSO.

Treat the cells with the desired concentrations of CC-122 (e.g., 0.1, 1, and 10 µM).

Include a vehicle control group treated with the same volume of DMSO as the highest CC-

122 concentration.

For time-course experiments, set up separate plates for each time point.

Incubation:

Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired time

periods (e.g., 24, 48, and 72 hours).

Cell Harvesting:

After the incubation period, transfer the cells from each well to individual microcentrifuge

tubes.

Centrifuge the cells at 300-400 x g for 5 minutes.

Carefully aspirate the supernatant.

Washing:

Resuspend the cell pellet in 1 mL of cold PBS.

Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
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Repeat the wash step once more.

Staining:

Prepare the 1X Annexin V Binding Buffer as per the kit manufacturer's instructions.

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. The

volumes may vary depending on the kit, so always refer to the manufacturer's protocol.

Gently vortex the cells.

Incubation for Staining:

Incubate the tubes at room temperature for 15 minutes in the dark.

Preparation for Flow Cytometry:

After incubation, add 400 µL of 1X Binding Buffer to each tube.

Keep the samples on ice and protected from light until analysis.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).

Set up the flow cytometer with appropriate compensation controls (unstained cells, cells

stained with only Annexin V-FITC, and cells stained with only PI).

Acquire data for at least 10,000 events per sample.

Analyze the data to quantify the percentage of cells in each quadrant:

Lower-left (Annexin V- / PI-): Viable cells

Lower-right (Annexin V+ / PI-): Early apoptotic cells

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
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Upper-left (Annexin V- / PI+): Necrotic cells

Concluding Remarks
The protocols and data presented in this document provide a framework for the robust and

reproducible measurement of CC-122-induced apoptosis in cancer cell lines. Accurate

quantification of apoptosis is crucial for understanding the mechanism of action of novel

therapeutics like CC-122 and for their preclinical evaluation. Researchers should optimize the

described protocols for their specific cell lines and experimental conditions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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